(S)-Pyrrolidin-3-yl 2-phenylethanesulfonate
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Overview
Description
(S)-Pyrrolidin-3-yl 2-phenylethanesulfonate is a chemical compound that belongs to the class of sulfonates It is characterized by the presence of a pyrrolidine ring attached to a phenylethanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Pyrrolidin-3-yl 2-phenylethanesulfonate typically involves the reaction of pyrrolidine with phenylethanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-Pyrrolidin-3-yl 2-phenylethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
(S)-Pyrrolidin-3-yl 2-phenylethanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Pyrrolidin-3-yl 2-phenylethanesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Phenylethanesulfonate: A related compound with similar chemical properties but lacking the pyrrolidine ring.
Pyrrolidinyl sulfonates: Compounds with a pyrrolidine ring attached to different sulfonate groups.
Uniqueness
(S)-Pyrrolidin-3-yl 2-phenylethanesulfonate is unique due to the combination of the pyrrolidine ring and the phenylethanesulfonate group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C12H17NO3S |
---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
[(3S)-pyrrolidin-3-yl] 2-phenylethanesulfonate |
InChI |
InChI=1S/C12H17NO3S/c14-17(15,16-12-6-8-13-10-12)9-7-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-/m0/s1 |
InChI Key |
PPUUDRZVNYTFMQ-LBPRGKRZSA-N |
Isomeric SMILES |
C1CNC[C@H]1OS(=O)(=O)CCC2=CC=CC=C2 |
Canonical SMILES |
C1CNCC1OS(=O)(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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